molecular formula C20H14FNO3S3 B3600737 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

Cat. No.: B3600737
M. Wt: 431.5 g/mol
InChI Key: MWMALQKGEGRQED-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzenesulfonyl, fluorophenyl, thiophene, and oxazole groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Thiophene Group: This step may involve coupling reactions using thiophene derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can target the sulfonyl and oxazole groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it may be used to study enzyme interactions and protein binding due to its unique structural features.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl and fluorophenyl groups may play a role in binding to active sites, while the oxazole and thiophene groups contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Uniqueness: What sets 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO3S3/c21-15-10-8-14(9-11-15)13-27-20-19(22-18(25-20)17-7-4-12-26-17)28(23,24)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMALQKGEGRQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Reactant of Route 2
Reactant of Route 2
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Reactant of Route 3
Reactant of Route 3
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Reactant of Route 4
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Reactant of Route 5
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Reactant of Route 6
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

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